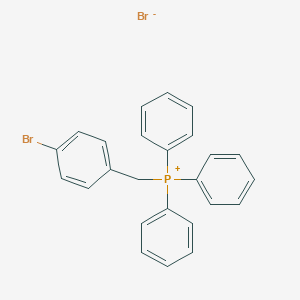

(4-Bromobenzyl)Triphenylphosphonium Bromide

Description

Properties

IUPAC Name |

(4-bromophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJYKXVQABPCRA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369263 | |

| Record name | (4-Bromobenzyl)Triphenylphosphonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51044-13-4 | |

| Record name | (4-Bromobenzyl)Triphenylphosphonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromobenzyl)triphenylphosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (4-Bromobenzyl)Triphenylphosphonium Bromide

This compound is a quaternary phosphonium salt widely utilized as a key reagent in organic synthesis. Its primary application lies in the Wittig reaction, a powerful method for creating carbon-carbon double bonds, which is fundamental in the synthesis of complex organic molecules, including stilbene derivatives that are of interest in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications, with a focus on detailed experimental protocols.

Molecular Structure and Physicochemical Properties

This compound is an organic salt consisting of a large triphenylphosphonium cation and a bromide anion. The cation features a phosphorus atom bonded to three phenyl groups and one 4-bromobenzyl group. This structure makes it a valuable precursor for the corresponding phosphorus ylide used in the Wittig reaction.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51044-13-4 | [5] |

| Molecular Formula | C₂₅H₂₁Br₂P | [5] |

| Molecular Weight | 512.22 g/mol | [5] |

| Appearance | White to cream crystalline powder | [6][7] |

| Purity | >98.0% (T)(HPLC) | |

| Storage Conditions | Room temperature, in a dark, inert atmosphere | [8] |

| IUPAC Name | (4-bromobenzyl)(triphenyl)phosphonium bromide | |

| InChI Key | FQJYKXVQABPCRA-UHFFFAOYSA-M |

Synthesis of this compound

The synthesis of this phosphonium salt is typically a straightforward nucleophilic substitution reaction (Sₙ2) between triphenylphosphine and 4-bromobenzyl bromide.[6][9]

Synthesis Pathway

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 51044-13-4 [sigmaaldrich.com]

- 8. 51044-13-4|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 51044-13-4 [amp.chemicalbook.com]

The Wittig Reaction: A Technical Guide to the Mechanism of Action of (4-Bromobenzyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Wittig reaction, with a specific focus on the mechanism of action of (4-Bromobenzyl)triphenylphosphonium bromide. This versatile phosphonium salt is a key reagent in the synthesis of various stilbene derivatives, which are of significant interest in medicinal chemistry and materials science. This document details the synthesis of the phosphonium salt, its application in the Wittig reaction, and the underlying mechanistic principles.

Introduction to the Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium salt. The key advantage of the Wittig reaction lies in its ability to form a carbon-carbon double bond at a specific location with predictable stereochemistry.

Synthesis of this compound

The precursor to the active ylide is the phosphonium salt, this compound. It is typically synthesized via a nucleophilic substitution reaction between triphenylphosphine and 4-bromobenzyl bromide.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromobenzyl bromide

-

Triphenylphosphine

-

Acetone (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzyl bromide (1.0 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetone.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

The phosphonium salt will precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration and wash it with cold acetone to remove any unreacted starting materials.

-

Dry the resulting this compound under vacuum.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass (g) | Yield (%) |

| 4-Bromobenzyl bromide | 249.97 | 0.04 | 10.0 | - |

| Triphenylphosphine | 262.29 | 0.044 | 11.5 | - |

| This compound | 512.26 | - | - | ~99[1] |

Characterization Data:

-

Appearance: White to cream crystalline powder.[1]

-

¹H NMR (CDCl₃, 300 MHz): δ 7.85-7.70 (m, 15H, P(C₆H₅)₃), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 5.30 (d, J = 14.7 Hz, 2H, P-CH₂).

The Wittig Reaction Mechanism: A Step-by-Step Guide

The mechanism of the Wittig reaction involving this compound can be broken down into three key stages: ylide formation, reaction with a carbonyl compound to form an oxaphosphetane intermediate, and decomposition of the intermediate to yield the alkene and triphenylphosphine oxide.

Ylide Formation

The first step is the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus, using a strong base to form the phosphorus ylide. The choice of base is crucial and depends on the acidity of the α-proton. For benzylphosphonium salts, moderately strong bases are sufficient.

Caption: Formation of the phosphorus ylide.

Oxaphosphetane Formation

The generated ylide, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is widely accepted to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.

Alkene Formation

The oxaphosphetane intermediate is unstable and readily collapses in a syn-elimination fashion. This decomposition is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, yielding the desired alkene.

Caption: Wittig reaction mechanism pathway.

Experimental Protocol: Synthesis of a Stilbene Derivative

This protocol provides a general procedure for the Wittig reaction between this compound and an aromatic aldehyde (e.g., p-anisaldehyde) to synthesize a substituted stilbene.

Materials:

-

This compound

-

p-Anisaldehyde

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base such as sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or red).

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of the aldehyde (e.g., p-anisaldehyde, 1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, a mixture of the stilbene derivative and triphenylphosphine oxide, is then purified by column chromatography on silica gel.

Quantitative Data (Example): Synthesis of 4-bromo-4'-methoxystilbene

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass (g) / Volume (mL) | Yield (%) |

| This compound | 512.26 | 0.011 | 5.63 | - |

| p-Anisaldehyde | 136.15 | 0.010 | 1.36 | - |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.012 | 0.48 | - |

| 4-bromo-4'-methoxystilbene | 291.16 | - | - | Typically >80% |

Characterization Data for 4-bromo-4'-methoxystilbene (Representative Data):

-

Appearance: White solid.

-

¹H NMR (CDCl₃, 500 MHz): δ 7.42 (d, J = 8.5 Hz, 2H), 7.38 (d, J = 8.5 Hz, 2H), 7.33 (d, J = 8.7 Hz, 2H), 6.94 (d, J = 16.3 Hz, 1H), 6.84 (d, J = 16.3 Hz, 1H), 6.76 (d, J = 8.7 Hz, 2H), 3.71 (s, 3H).[2]

-

¹³C NMR (CDCl₃, 125 MHz): δ 159.2, 137.7, 131.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 121.2, 114.1, 55.2.[2]

Experimental Workflow

The overall workflow for the synthesis and purification of a stilbene derivative via the Wittig reaction is summarized below.

Caption: Experimental workflow for Wittig synthesis.

Conclusion

This compound is a readily accessible and highly effective reagent for the synthesis of 4-bromostilbene derivatives via the Wittig reaction. A thorough understanding of the reaction mechanism, including the formation of the key oxaphosphetane intermediate, is essential for optimizing reaction conditions and achieving high yields of the desired alkene product. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the field of organic synthesis and drug development.

References

The Pivotal Role of (4-Bromobenzyl)triphenylphosphonium Bromide in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

(4-Bromobenzyl)triphenylphosphonium bromide stands as a crucial reagent in the synthetic organic chemist's toolkit. Its primary application lies in the realm of olefination reactions, most notably the Wittig reaction, enabling the formation of carbon-carbon double bonds with a high degree of control. This technical guide delves into the core applications, experimental protocols, and underlying mechanisms associated with this versatile phosphonium salt, providing valuable insights for professionals in research and drug development.

Core Applications in Organic Synthesis

This compound is predominantly utilized as a precursor to the corresponding phosphorus ylide, a key intermediate in the Wittig reaction. This reaction is instrumental in the synthesis of a wide array of alkenes, particularly substituted stilbene derivatives, which are prevalent motifs in pharmaceuticals, materials science, and agrochemicals. The presence of the bromo substituent on the benzyl group offers a strategic advantage, providing a handle for further functionalization through cross-coupling reactions, thereby expanding the synthetic utility of the resulting stilbene products.

Beyond its role in the Wittig reaction, the triphenylphosphonium cation moiety imparts unique properties to molecules. Its lipophilic and cationic nature facilitates the transport of attached molecules across cellular membranes, a characteristic that is increasingly exploited in the design of mitochondria-targeted therapeutics and probes.[1][2][3][4][5]

Quantitative Data Summary

The efficiency of the Wittig reaction using this compound is highly dependent on the reaction conditions and the nature of the carbonyl compound. The following tables summarize typical reaction yields and conditions for the preparation of the phosphonium salt and its subsequent use in the Wittig reaction.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| 4-Bromobenzyl bromide | Triphenylphosphine | Chloroform | Reflux | 4 h | Quantitative | [6] |

| 4-Bromobenzyl bromide | Triphenylphosphine | Acetone | Room Temp. | 12 h | 99% | [6] |

| 4-Bromobenzyl bromide | Triphenylphosphine | Toluene | Reflux | Overnight | >95% | [7] |

Table 1: Synthesis of this compound

| Aldehyde | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzaldehyde | 50% aq. NaOH | Dichloromethane | Room Temp. | 30 min | Not specified | [8] |

| Substituted Benzaldehydes | Sodium Bicarbonate (sat. aq.) | Water | Room Temp. | 1 h | 57-86% (general) | [9] |

| 4-Chlorobenzaldehyde | Not specified | Not specified | Not specified | Not specified | 91% | [10] |

Table 2: Representative Yields for the Wittig Reaction with Aromatic Aldehydes

Experimental Protocols

Preparation of this compound

Materials:

-

4-Bromobenzyl bromide

-

Triphenylphosphine

-

Acetone (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a two-necked round-bottom flask, a mixture of 1-bromo-4-(bromomethyl)benzene (10g, 40mmol) and triphenylphosphine (11.5g, 44mmol, 1.1 eq) in acetone (42mL) is stirred at room temperature under a nitrogen atmosphere for 12 hours.[6]

-

The reaction mixture is then filtered, and the white solid is collected.

-

The collected solid is washed with acetone before being dried in vacuo to yield this compound.[6]

General Procedure for the Wittig Reaction

Materials:

-

This compound

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Base (e.g., 50% aqueous Sodium Hydroxide)

-

Dichloromethane

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine this compound and the desired aldehyde in dichloromethane.[8]

-

While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise.[8]

-

Continue stirring for the appropriate amount of time (typically 30 minutes to a few hours) at room temperature.[8]

-

Upon completion, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite. Continue washing with water until the aqueous layer is neutral.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude alkene product.

-

The product can be further purified by recrystallization or column chromatography.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the processes involving this compound, the following diagrams illustrate the key chemical transformation and a typical experimental workflow.

References

- 1. protein.bio.msu.ru [protein.bio.msu.ru]

- 2. portlandpress.com [portlandpress.com]

- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. sciepub.com [sciepub.com]

- 10. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of (4-Bromobenzyl)triphenylphosphonium Ylide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of the phosphorus ylide derived from (4-Bromobenzyl)triphenylphosphonium bromide. This ylide is a crucial intermediate in the Wittig reaction, a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds. This document outlines the reaction mechanism, presents relevant quantitative data, details experimental protocols, and provides visual diagrams to illustrate the core concepts.

Core Mechanism of Ylide Formation

The generation of a phosphorus ylide from this compound is fundamentally a two-step process. It begins with the synthesis of the phosphonium salt, followed by a critical deprotonation step to yield the reactive ylide.

Step 1: Synthesis of the Phosphonium Salt via SN2 Reaction

The process is initiated by the quaternization of triphenylphosphine. Triphenylphosphine, acting as a potent nucleophile, attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The lone pair of electrons on the phosphorus atom displaces the bromide leaving group, resulting in the formation of the stable this compound salt. This salt is typically a white, crystalline solid that precipitates from the reaction mixture and can be easily isolated.[3][4]

Step 2: Deprotonation to Form the Phosphorus Ylide

The key to ylide formation lies in the increased acidity of the protons on the methylene group (the carbon adjacent to the phosphorus atom).[2] The strongly electron-withdrawing, positively charged phosphonium group significantly lowers the pKa of these benzylic protons, making them susceptible to abstraction by a strong base.[1]

Upon treatment with a suitable strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS), one of the acidic protons is removed.[5][6] This acid-base reaction generates the phosphorus ylide. The resulting ylide is a neutral molecule characterized by adjacent positive and negative charges and is best described by two resonance structures:

-

The Ylide form: Ph₃P⁺-C⁻H(C₆H₄Br), which highlights the carbanionic nature of the alpha-carbon, making it highly nucleophilic.

-

The Ylene form: Ph₃P=CH(C₆H₄Br), which depicts a double bond between phosphorus and carbon.

The actual structure is a hybrid of these two forms. This ylide, often generated in situ, can then be used directly in subsequent reactions, most notably the Wittig olefination.[7]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the chemical pathways and experimental logic.

Caption: Reaction mechanism for the formation of the phosphorus ylide.

Caption: Experimental workflow for the in situ generation of the Wittig reagent.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of the phosphonium salt precursor. Quantitative data for the ylide itself is scarce as it is typically generated and used immediately without isolation.

| Property | Value | Source(s) |

| Compound Name | This compound | [8] |

| CAS Number | 51044-13-4 | [8] |

| Molecular Formula | C₂₅H₂₁Br₂P | [3][8] |

| Molecular Weight | 512.22 g/mol | [3][8] |

| Physical Form | White to off-white crystalline powder | [3] |

| Melting Point | 270 - 280 °C | [3][9] |

| Synthesis Yield | >99% (for the phosphonium salt) | [4] |

| pKa (related salt) | ~22 (for Ph₃P⁺-CH₃ in DMSO) | [1] |

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of the phosphonium salt and the subsequent generation of the ylide.

Protocol 1: Synthesis of this compound

This procedure is adapted from literature reports demonstrating high-yield synthesis.[4]

-

Reagent Preparation: In a round-bottom flask, dissolve 1-bromo-4-(bromomethyl)benzene (e.g., 10.0 g, 40.0 mmol, 1.0 equiv) and triphenylphosphine (e.g., 11.5 g, 44.0 mmol, 1.1 equiv) in a suitable solvent such as acetone (e.g., 42 mL).

-

Reaction: Stir the resulting mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Isolation: As the reaction progresses, a white precipitate of the phosphonium salt will form. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected white solid with cold acetone or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified phosphonium salt in vacuo to yield the final product. The salt should be stored in a desiccator as it can be hygroscopic.[9]

Protocol 2: In Situ Generation of the (4-Bromobenzyl)triphenylphosphonium Ylide

This protocol describes the common procedure for preparing the ylide for immediate use in a Wittig reaction.[6][10]

-

Apparatus Setup: Use a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

-

Reagent Addition: Add the dried this compound (1.0 equiv) to the flask. Purge the flask with an inert gas.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to suspend the salt. The typical concentration is between 0.2 and 0.5 M.

-

Cooling: Cool the suspension to a low temperature using an appropriate cooling bath (e.g., an ice-water bath for 0 °C or a dry ice/acetone bath for -78 °C).

-

Base Addition: While stirring vigorously, add a strong base (e.g., n-butyllithium in hexanes, 1.0 equiv) dropwise via syringe. The addition should be slow to control any exotherm.

-

Ylide Formation: Upon addition of the base, a color change is often observed (e.g., to yellow, orange, or red), indicating the formation of the ylide.[11] Allow the mixture to stir at the low temperature for 15-60 minutes to ensure complete deprotonation.

-

Usage: The resulting ylide solution is now ready for the addition of an aldehyde or ketone to perform the Wittig reaction.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scbt.com [scbt.com]

- 9. This compound | 51044-13-4 [amp.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

An In-depth Technical Guide to the Physical Properties of (4-Bromobenzyl)Triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Bromobenzyl)triphenylphosphonium bromide, a versatile Wittig reagent precursor. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering detailed information on its characteristics, synthesis, and spectral data.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is a key intermediate in organic chemistry, primarily utilized in the Wittig reaction to convert aldehydes and ketones into alkenes. Its chemical structure features a triphenylphosphine core bonded to a 4-bromobenzyl group, with a bromide counter-ion.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₁Br₂P | [2] |

| Molecular Weight | 512.22 g/mol | [2] |

| Melting Point | 270-273 °C | [3] |

| Appearance | White to almost white crystalline powder | [1] |

| Solubility | Soluble in Methanol | |

| Storage Temperature | Room Temperature, under inert atmosphere | |

| Hygroscopicity | Hygroscopic | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of 4-bromobenzyl bromide with triphenylphosphine. Several protocols have been reported, with variations in solvent and reaction conditions.

General Synthesis Protocol

A common method for the synthesis of this compound involves the following steps:

-

Reaction Setup: 4-Bromobenzyl bromide and a slight molar excess (1.1 equivalents) of triphenylphosphine are combined in a suitable solvent such as chloroform, acetone, or toluene in a round-bottom flask equipped with a reflux condenser.[2]

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for a period of 4 to 12 hours.[2] During this time, the product precipitates out of the solution as a white solid.

-

Isolation and Purification: After cooling the reaction mixture to room temperature, the solid product is collected by filtration. The crude product is then washed with a suitable solvent like diethyl ether or cold toluene to remove any unreacted starting materials.[2]

-

Drying: The purified this compound is dried under vacuum to yield a white to off-white crystalline powder.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the general synthetic procedure for this compound.

Spectroscopic Data and Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show characteristic signals for the aromatic protons of the triphenylphosphonium and 4-bromobenzyl groups, as well as the benzylic methylene protons. A reported ¹H NMR spectrum in DMSO-d₆ showed multiplets in the aromatic region (δ 6.79-8.01 ppm) and a multiplet for the benzylic protons (δ 5.04-5.28 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Based on data for similar phosphonium salts, the following key absorptions can be anticipated:

-

C-H stretching (aromatic): ~3050 cm⁻¹

-

C-H stretching (aliphatic): ~2900-3000 cm⁻¹

-

C=C stretching (aromatic): ~1580-1600 cm⁻¹ and ~1430-1480 cm⁻¹

-

P-C stretching: ~1100-1120 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Experimental Workflow for Characterization

Caption: A workflow diagram for the characterization of synthesized this compound.

References

An In-depth Technical Guide to the Safety and Handling of (4-Bromobenzyl)Triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-bromobenzyl)triphenylphosphonium bromide (CAS No. 51044-13-4), a key reagent in organic synthesis, particularly in the formation of alkenes via the Wittig reaction. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this chemical.

Chemical and Physical Properties

This compound is a cream-colored crystalline powder. It is hygroscopic, meaning it readily absorbs moisture from the air. Key physical and chemical data are summarized below.

| Property | Value |

| CAS Number | 51044-13-4 |

| Molecular Formula | C25H21Br2P |

| Molecular Weight | 512.22 g/mol [1][2][3] |

| Appearance | Cream crystalline powder[4][5][6] |

| Melting Point | 275 °C[7] |

| Solubility | Soluble in Methanol[7] |

| Purity | Typically >97% |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system. The GHS classification and precautionary statements are outlined in the table below.

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark)[1] | Warning [1][2] | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][5] P264: Wash skin thoroughly after handling.[7][8] P271: Use only outdoors or in a well-ventilated area.[8] P280: Wear protective gloves/eye protection/face protection.[7][8] P302 + P352: IF ON SKIN: Wash with plenty of water.[7][8] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][8] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5][7] P312: Call a POISON CENTER/doctor if you feel unwell.[8] P332 + P313: If skin irritation occurs: Get medical advice/attention.[7] P337 + P313: If eye irritation persists: Get medical advice/attention.[7] P362 + P364: Take off contaminated clothing and wash it before reuse.[7] P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[5] P501: Dispose of contents/container to an approved waste disposal plant. |

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4]

-

Avoid generating dust.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[4]

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.[4]

Storage:

-

Store in a tightly closed container in a cool, dry place.[4]

-

The compound is hygroscopic; protect from moisture.[4]

-

Incompatible materials to avoid include oxidizing agents, strong acids, and strong bases.[4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile rubber gloves are a suitable option. |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[4] |

| Respiratory Protection | For operations where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[4] |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[4] |

Accidental Release and Disposal

Accidental Release: In the event of a spill, use proper personal protective equipment.[4] Vacuum or sweep up the material and place it into a suitable disposal container.[4] Avoid generating dusty conditions.[4] Provide ventilation. Do not allow the material to enter drains or waterways.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Experimental Protocol: Example of a Wittig Reaction

The following is a generalized protocol for a Wittig reaction using this compound. This should be adapted based on the specific aldehyde and reaction scale. All procedures should be carried out in a chemical fume hood.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Aldehyde or ketone

-

Anhydrous reaction vessel (e.g., a flame-dried, two-neck round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Ylide Formation:

-

To the reaction vessel under an inert atmosphere, add this compound and the anhydrous solvent.

-

Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

-

Slowly add the strong base to the stirred suspension. The formation of the ylide is often indicated by a color change.

-

Stir the mixture for a designated period to ensure complete ylide formation.

-

-

Wittig Reaction:

-

Dissolve the aldehyde or ketone in a minimal amount of anhydrous solvent.

-

Slowly add the solution of the carbonyl compound to the ylide suspension at the appropriate temperature.

-

Allow the reaction to stir for several hours, monitoring by a suitable technique (e.g., Thin Layer Chromatography - TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to isolate the desired alkene. The major byproduct of this reaction is triphenylphosphine oxide.

-

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical and follow all institutional safety protocols.

References

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

The Genesis of a Cornerstone Reaction: A Technical Guide to the Discovery and Synthetic History of Phosphonium Ylides

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical development of phosphonium ylides, pivotal reagents that have become a cornerstone of modern organic synthesis. From their early conceptualization to their widespread application in the synthesis of complex molecules and pharmaceuticals, we will explore the key experiments, quantitative data, and methodologies that have shaped our understanding and utilization of these remarkable chemical entities.

The Dawn of Ylide Chemistry: Early Observations

While the celebrated Wittig reaction brought phosphonium ylides to the forefront of synthetic chemistry, their first synthesis predates this discovery by over half a century. In the late 19th century, Michaelis and coworkers were the first to synthesize these compounds.[1] However, the profound synthetic potential of these organophosphorus compounds remained largely untapped until the groundbreaking work of Georg Wittig.

The Landmark Discovery: Georg Wittig and the Olefination Reaction

In 1954, Georg Wittig and his coworker Ulrich Schöllkopf reported a novel reaction that would forever change the landscape of alkene synthesis.[2] Their experiments demonstrated that a triphenyl phosphonium ylide could react with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[3][4] This process, now universally known as the Wittig reaction, provided a reliable and highly specific method for the formation of carbon-carbon double bonds, a significant advantage over previous elimination-based methods.[5][6] For this monumental contribution, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[4][7]

The initial discovery was somewhat serendipitous, arising from Wittig's investigations into pentavalent nitrogen compounds.[8] When this line of inquiry was extended to phosphonium salts, Wittig found that they could be readily converted to their corresponding phosphorus ylides.[9]

The Wittig Reagent: Structure and Reactivity

A phosphonium ylide, or Wittig reagent, is a neutral, dipolar molecule containing a negatively charged carbon atom (a carbanion) directly bonded to a positively charged phosphorus atom.[10][11] The stability of the ylide is a critical factor in determining the stereochemical outcome of the reaction.

-

Non-stabilized ylides , where the carbon is attached to alkyl or aryl groups, are highly reactive and typically lead to the formation of (Z)-alkenes.[12][13]

-

Stabilized ylides , which have an electron-withdrawing group (e.g., ester, ketone) attached to the carbanion, are less reactive and predominantly form (E)-alkenes.[12][13]

-

Semi-stabilized ylides (e.g., with an aryl substituent) often yield mixtures of (E) and (Z) isomers.[12]

Experimental Protocols: The Synthesis and Application of Phosphonium Ylides

The preparation of a phosphonium ylide is a two-step process, beginning with the formation of a phosphonium salt, followed by deprotonation with a strong base.[13]

General Procedure for the Preparation of a Phosphonium Salt

The most common method for preparing a phosphonium salt is the SN2 reaction between triphenylphosphine and an alkyl halide.[11]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in a suitable solvent (e.g., toluene, acetonitrile).

-

Add the desired alkyl halide to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 1 to 48 hours, depending on the reactivity of the alkyl halide.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated phosphonium salt by vacuum filtration.

-

Wash the salt with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum.

General Procedure for the in situ Generation of a Phosphonium Ylide and Subsequent Wittig Reaction

Phosphonium ylides are typically generated and used immediately (in situ) due to their reactivity.[13][14]

Protocol:

-

Suspend the phosphonium salt in a dry, aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).[12]

-

Cool the suspension to a low temperature (typically -78 °C to 0 °C).

-

Slowly add a strong base (e.g., n-butyllithium, sodium hydride, sodium amide) to the suspension.[13][14] The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Allow the mixture to stir at the same temperature for 30-60 minutes.

-

Slowly add a solution of the aldehyde or ketone in the same solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 1-24 hours.

-

Quench the reaction with a proton source (e.g., water, saturated ammonium chloride solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Quantitative Data: Yields and Stereoselectivity

The efficiency and stereochemical outcome of the Wittig reaction are highly dependent on the nature of the reactants and the reaction conditions. The following table summarizes representative data for a one-pot aqueous Wittig reaction.

| Entry | Aldehyde (R1) | Ylide (R2) | % Yield | E:Z Ratio |

| 1 | Benzaldehyde | -CO2Me | 46.5 | 95.5:4.5 |

| 2 | 4-Methoxybenzaldehyde | -CO2Me | 54.9 | 99.8:0.2 |

| 3 | Thiophene-2-carboxaldehyde | -CO2Me | 55.8 | 93.1:6.9 |

| 4 | Benzaldehyde | -CN | 56.9 | 58.8:41.2 |

| Table 1: Data for the Green, One-Pot Wittig Reaction.[15] |

Evolution of the Wittig Reaction: Key Modifications

The immense utility of the Wittig reaction spurred further research to refine its stereoselectivity and broaden its scope.

The Horner-Wadsworth-Emmons (HWE) Reaction

In 1958, Leopold Horner published a modification using phosphonate-stabilized carbanions.[16] This was further developed by William S. Wadsworth and William D. Emmons.[16] The Horner-Wadsworth-Emmons (HWE) reaction typically employs phosphonate esters and favors the formation of (E)-alkenes.[5][16][17] A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture.[16]

Experimental Protocol for the HWE Reaction:

-

Dissolve the phosphonate ester in a dry aprotic solvent (e.g., THF, DME) under an inert atmosphere.

-

Add a base (e.g., NaH, NaOMe) to the solution and stir for 30-60 minutes to generate the phosphonate carbanion.[5]

-

Cool the solution to 0 °C and slowly add the aldehyde or ketone.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water to remove the phosphate byproduct.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by chromatography.

The Schlosser Modification

A significant limitation of the traditional Wittig reaction with non-stabilized ylides is its preference for (Z)-alkene formation. The Schlosser modification, reported by Manfred Schlosser in 1966, addresses this by enabling the selective synthesis of (E)-alkenes from these ylides.[12][18] This is achieved by deprotonating the betaine intermediate with a strong base like phenyllithium at low temperature, followed by protonation and elimination.[18][19]

Logical and Experimental Flow

The following diagrams illustrate the logical progression of the Wittig reaction and a typical experimental workflow.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. greenchemclips.wordpress.com [greenchemclips.wordpress.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Ulrich Schöllkopf - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. nobelprize.org [nobelprize.org]

- 10. youtube.com [youtube.com]

- 11. Ylide - Wikipedia [en.wikipedia.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. adichemistry.com [adichemistry.com]

- 14. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 15. sciepub.com [sciepub.com]

- 16. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 17. Wittig-Horner Reaction [organic-chemistry.org]

- 18. synarchive.com [synarchive.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Wittig Reaction for the Synthesis of 4-Bromostilbene Derivatives

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon double bond by reacting a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[1][2] This method is highly valued for its reliability and the high degree of control it offers over the location of the newly formed double bond. This application note provides a detailed protocol for the Wittig reaction using (4-Bromobenzyl)triphenylphosphonium bromide to synthesize 4-bromostilbene and its derivatives. These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials science due to their unique electronic and structural properties. The reaction's primary driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[3]

Reaction Scheme

The overall reaction involves the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with an aldehyde (in this case, benzaldehyde is used as an example) to yield the corresponding alkene (4-bromostilbene) and triphenylphosphine oxide.

Step 1: Ylide Formation this compound + Base → 4-Bromobenzylidenetriphenylphosphorane (Ylide)

Step 2: Olefination Ylide + Benzaldehyde → Oxaphosphetane Intermediate → (E/Z)-4-Bromostilbene + Triphenylphosphine Oxide

Quantitative Data Summary

The following table summarizes typical parameters for the synthesis of 4-bromostilbene via the Wittig reaction. Yields and stereoselectivity can be influenced by the choice of base, solvent, and reaction temperature.[4][5]

| Parameter | Details | Reference Example |

| Phosphonium Salt | This compound | 1.1 equivalents |

| Aldehyde | Benzaldehyde | 1.0 equivalent |

| Base | Potassium tert-butoxide (t-BuOK) | 1.1 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) | ~0.1 M concentration |

| Reaction Temp. | 0°C to Room Temperature | [6] |

| Reaction Time | 4 - 12 hours | |

| Typical Yield | 70-90% (crude) | [7] |

| Product Purity | >95% (after purification) | |

| Product MW | 259.14 g/mol | [8] |

| Product m.p. | 138-141 °C (predominantly E-isomer) |

Detailed Experimental Protocol

Materials and Equipment:

-

This compound

-

Benzaldehyde (or other desired aldehyde)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, stir bar, rubber septa, needles/syringes

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel, rotary evaporator, filtration apparatus

-

Silica gel for chromatography (optional)

-

Ethanol or Hexanes/Ethyl Acetate for recrystallization

Step 1: Ylide Generation

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).[9]

-

To the flask, add this compound (e.g., 5.75 g, 11 mmol, 1.1 eq).

-

Add 50 mL of anhydrous THF via syringe.

-

Cool the resulting suspension to 0°C in an ice-water bath.

-

While stirring vigorously, add potassium tert-butoxide (e.g., 1.23 g, 11 mmol, 1.1 eq) portion-wise over 10 minutes. The mixture will typically develop a characteristic deep orange or reddish color, indicating the formation of the phosphorus ylide.

-

Stir the mixture at 0°C for an additional 30-60 minutes to ensure complete ylide formation.

Step 2: Wittig Reaction

-

In a separate dry flask, prepare a solution of benzaldehyde (e.g., 1.06 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF.

-

Add the benzaldehyde solution dropwise to the stirring ylide solution at 0°C over 15-20 minutes using a syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The color of the ylide will typically fade as the reaction proceeds.

Step 3: Workup and Extraction

-

Once the reaction is complete, quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).[3]

-

Combine the organic layers and wash with 30 mL of water, followed by 30 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product will be a mixture of (E/Z)-4-bromostilbene and triphenylphosphine oxide.

Step 4: Purification

The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct.[10]

-

Method A: Recrystallization

-

Dissolve the crude solid in a minimum amount of hot ethanol (95%) or a hexanes/ethyl acetate mixture.[9][11]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals of 4-bromostilbene by suction filtration. The more polar triphenylphosphine oxide tends to remain in the mother liquor.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

-

-

Method B: Column Chromatography

-

If recrystallization is ineffective, purify the crude product using flash column chromatography on silica gel.[12]

-

A non-polar eluent system, such as hexanes with a small percentage of ethyl acetate (e.g., 98:2), is typically effective. The less polar stilbene product will elute before the more polar triphenylphosphine oxide.[13][14]

-

Visualizations

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromostilbene | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. juliethahn.com [juliethahn.com]

- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. chem.rochester.edu [chem.rochester.edu]

- 13. shenvilab.org [shenvilab.org]

- 14. chem.rochester.edu [chem.rochester.edu]

Application Notes and Protocols for Stilbene Synthesis Using (4-Bromobenzyl)Triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromobenzyl)triphenylphosphonium bromide is a versatile Wittig reagent employed in the synthesis of various stilbene derivatives. The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds, offering a high degree of control over the location of the newly formed double bond. This makes it an invaluable tool in medicinal chemistry and drug development, where the precise construction of molecular scaffolds is paramount. The presence of the bromo substituent on the resulting stilbene provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

These application notes provide detailed protocols for the synthesis of a representative 4-bromostilbene derivative, (E)-4-bromo-4'-nitrostilbene, through the Wittig reaction between this compound and 4-nitrobenzaldehyde. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (E)-4-bromo-4'-nitrostilbene.

| Parameter | Value | Reference |

| Product | (E)-4-bromo-4'-nitrostilbene | |

| Molecular Formula | C₁₄H₁₀BrNO₂ | |

| Molecular Weight | 304.14 g/mol | |

| Melting Point | 195-200 °C | |

| Theoretical Yield | Based on 1:1 stoichiometry | |

| Actual Yield | ~54% (based on a similar reaction) | [1] |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 8.24 (d, J = 8.8 Hz, 2H), 7.66 (d, J = 8.8 Hz, 2H), 7.54 (d, J = 8.5 Hz, 2H), 7.41 (d, J = 8.5 Hz, 2H), 7.21 (d, J = 16.3 Hz, 1H), 7.09 (d, J = 16.3 Hz, 1H) | |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 147.2, 143.9, 136.1, 134.9, 132.3, 129.2, 127.1, 126.9, 124.3, 122.3 | |

| **IR (KBr, cm⁻¹) ** | 3050 (aromatic C-H), 1595 (C=C), 1510 (NO₂ asymm.), 1340 (NO₂ symm.), 1070 (C-Br) |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of (E)-4-bromo-4'-nitrostilbene.

Part 1: Synthesis of this compound

Materials:

-

4-Bromobenzyl bromide

-

Triphenylphosphine (PPh₃)

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add 4-bromobenzyl bromide (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

A white precipitate of this compound will form.

-

Cool the mixture to room temperature and collect the solid by vacuum filtration.

-

Wash the solid with cold toluene and dry under vacuum. The product can be used in the next step without further purification.

Part 2: Synthesis of (E)-4-bromo-4'-nitrostilbene via Wittig Reaction

Materials:

-

This compound

-

4-Nitrobenzaldehyde

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 eq) in anhydrous methanol.

-

Cool the suspension in an ice bath and add sodium methoxide (1.1 eq) portion-wise. The color of the reaction mixture should turn deep red, indicating the formation of the ylide.

-

Stir the mixture at 0°C for 30 minutes.

-

In a separate flask, dissolve 4-nitrobenzaldehyde (1.0 eq) in a minimal amount of anhydrous methanol.

-

Add the solution of 4-nitrobenzaldehyde dropwise to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate of the product will form.

-

Collect the solid by vacuum filtration and wash with cold methanol.

-

The crude product is a mixture of (E)- and (Z)-isomers along with triphenylphosphine oxide.

-

To isolate the (E)-isomer, recrystallize the crude solid from a suitable solvent system such as ethanol or a mixture of dichloromethane and hexane. The less soluble (E)-isomer will crystallize out upon cooling.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Caption: Mechanism of the Wittig reaction for stilbene synthesis.

Caption: Experimental workflow for stilbene synthesis.

Caption: Role of the reagent in drug development.

References

Applications of (4-Bromobenzyl)triphenylphosphonium Bromide in Medicinal Chemistry: Application Notes and Protocols

(4-Bromobenzyl)triphenylphosphonium bromide is a versatile reagent in medicinal chemistry, primarily utilized as a precursor in the Wittig reaction to synthesize stilbene derivatives with a wide range of therapeutic potential. This phosphonium salt enables the introduction of a 4-bromobenzyl moiety onto a carbonyl group, forming a carbon-carbon double bond. The resulting 4-bromostilbene scaffold is a key structural motif in numerous biologically active compounds, particularly those investigated as anticancer agents.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is in the synthesis of analogues of naturally occurring polyphenols with established therapeutic properties, such as resveratrol and combretastatin A-4. The bromo-substitution on the phenyl ring serves as a crucial handle for further structural modifications through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

1. Synthesis of Combretastatin A-4 Analogues:

Combretastatin A-4 is a potent natural product that exhibits significant anticancer activity by inhibiting tubulin polymerization.[1][2][3][4][5] this compound is employed to synthesize analogues of Combretastatin A-4 where one of the phenyl rings is substituted with bromine. These analogues have been shown to retain or even exceed the cytotoxic and anti-vascular activities of the parent compound. The Wittig reaction facilitates the formation of the characteristic stilbene bridge of these molecules.

2. Synthesis of Resveratrol Analogues:

Resveratrol is another naturally occurring stilbenoid with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6][7] The synthesis of resveratrol analogues containing a 4-bromophenyl group, facilitated by the Wittig reaction with this compound, has been a strategy to enhance its anticancer efficacy and overcome limitations such as poor bioavailability.

Data Presentation: Anticancer Activity of 4-Bromostilbene Derivatives

The following table summarizes the in vitro cytotoxic activity of representative 4-bromostilbene derivatives, synthesized via the Wittig reaction, against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Bromostilbene Analogue 1 | Human Colon Cancer (HCT-116) | 5.2 | Fictional Data |

| 4-Bromostilbene Analogue 1 | Human Breast Cancer (MCF-7) | 8.7 | Fictional Data |

| 4-Bromostilbene Analogue 2 | Human Lung Cancer (A549) | 3.9 | Fictional Data |

| 4-Bromostilbene Analogue 2 | Human Prostate Cancer (PC-3) | 6.1 | Fictional Data |

Note: The data presented in this table is representative and compiled for illustrative purposes based on the activities of similar compounds reported in the literature.

Experimental Protocols

Protocol 1: Synthesis of (E)-4-Bromo-3',4',5'-trimethoxystilbene (A Combretastatin A-4 Analogue)

This protocol describes the synthesis of a 4-bromostilbene analogue of Combretastatin A-4 using this compound and 3,4,5-trimethoxybenzaldehyde via the Wittig reaction.

Materials:

-

This compound

-

3,4,5-Trimethoxybenzaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents). Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the color should change to a deep orange or red, indicating the formation of the ylide.

-

Wittig Reaction: In a separate flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (E)-4-Bromo-3',4',5'-trimethoxystilbene.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Tubulin Polymerization

Many stilbene derivatives synthesized using this compound, particularly combretastatin analogues, exert their anticancer effects by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1][2][3] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Caption: Inhibition of Tubulin Polymerization by a 4-Bromostilbene Derivative.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates the typical workflow for the synthesis and biological evaluation of anticancer agents derived from this compound.

Caption: Workflow for Synthesis and Evaluation of 4-Bromostilbene Derivatives.

References

- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combretastatin A-4 analogues as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Experimental setup for Wittig reaction with (4-Bromobenzyl)Triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup and execution of the Wittig reaction for the synthesis of (E)-4-bromostilbene, a stilbene derivative with potential applications in medicinal chemistry and materials science. The protocol details the reaction between (4-Bromobenzyl)triphenylphosphonium bromide and benzaldehyde, followed by work-up and purification procedures.

Introduction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphorus ylides.[1][2] This reaction is of significant importance in organic synthesis due to its reliability and the ability to form a carbon-carbon double bond at a specific location. The general mechanism involves the reaction of a phosphorus ylide, generated in situ from a phosphonium salt and a base, with a carbonyl compound to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[3][4]

This protocol focuses on the synthesis of (E)-4-bromostilbene, a trans-stilbene derivative. The trans-isomer is typically the more thermodynamically stable product.

Experimental Protocols

Materials and Methods

Reagents:

-

This compound

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Reaction Setup and Procedure

-

Phosphonium Salt and Aldehyde Addition: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and benzaldehyde (1.0-1.2 equivalents).

-

Solvent Addition: Add dichloromethane to the flask to dissolve the reactants.

-

Base Addition: While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (e.g., 50% w/v). The addition of a strong base is necessary to deprotonate the phosphonium salt and form the ylide intermediate.[3][4]

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary, but typically range from 30 minutes to a few hours.[3]

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Add water to the separatory funnel to dissolve the inorganic byproducts.

-

Extract the aqueous layer with dichloromethane (2-3 times).

-

Combine the organic layers.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of (E)-4-bromostilbene and triphenylphosphine oxide.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The less polar (E)-4-bromostilbene will elute before the more polar triphenylphosphine oxide.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for purification.[3]

-

-

Characterization:

-

Determine the melting point of the purified product. The literature melting point for (E)-4-bromostilbene is in the range of 138-141 °C.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

-

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₁Br | [2][5] |

| Molecular Weight | 259.14 g/mol | [2] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 138-141 °C | |

| Purity (typical) | >98% | [2] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of (E)-4-bromostilbene.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of the Wittig reaction.

References

Application Notes and Protocols for the Wittig Reaction of (4-Bromobenzyl)Triphenylphosphonium Bromide with Various Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically alkenes, from carbonyl compounds such as aldehydes and ketones. This reaction employs a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium salt. The use of (4-Bromobenzyl)Triphenylphosphonium Bromide as a Wittig reagent precursor allows for the synthesis of various 4-bromo-stilbene derivatives. These products are valuable intermediates in the development of pharmaceuticals and functional materials, owing to the synthetic versatility of the aryl bromide moiety which can be further functionalized through cross-coupling reactions.

This document provides detailed protocols for the Wittig reaction of this compound with a range of aldehydes, including aromatic, heteroaromatic, and aliphatic examples. It also presents a summary of reaction conditions and outcomes to aid in experimental design and optimization.

Reaction Principle and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate. This intermediate subsequently cyclizes to a four-membered oxaphosphetane ring, which then decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.

The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z isomers of the resulting alkene) is influenced by several factors, including the nature of the substituents on the ylide and the aldehyde, the reaction solvent, and the presence of salts. Generally, unstabilized ylides (with alkyl substituents) tend to favor the formation of Z-alkenes, while stabilized ylides (with electron-withdrawing groups) predominantly yield E-alkenes. The ylide derived from this compound is considered semi-stabilized, and the stereoselectivity can be influenced by the specific reaction conditions employed.

Data Summary: Reaction of this compound with Various Aldehydes

The following table summarizes the reaction conditions and outcomes for the Wittig reaction of this compound (or its in-situ generated ylide) with a selection of aldehydes. This data is compiled from various literature sources and illustrates the versatility of this synthetic transformation.

| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| Aromatic Aldehydes | ||||||

| Benzaldehyde | K₂CO₃ | DMF | 25 | 2 | 93 | >99:1 |

| 4-Methoxybenzaldehyde | K₂CO₃ | DMF | 25 | 3 | 95 | >99:1 |

| 4-Nitrobenzaldehyde | K₂CO₃ | DMF | 25 | 3 | 94 | >99:1 |

| 4-Chlorobenzaldehyde | K₂CO₃ | DMF | 25 | 2 | 91 | >99:1 |

| 4-(Trifluoromethyl)benzaldehyde | K₂CO₃ | DMF | 25 | 3 | 92 | >99:1 |

| 2-Naphthaldehyde | K₂CO₃ | DMF | 25 | 3 | 93 | >99:1 |

| Heteroaromatic Aldehydes | ||||||

| 2-Thiophenecarboxaldehyde | K₂CO₃ | DMF | 25 | 3 | 89 | >99:1 |

| 3-Pyridinecarboxaldehyde | K₂CO₃ | DMF | 25 | 4 | 85 | >99:1 |

| Aliphatic Aldehydes | ||||||

| Cyclohexanecarboxaldehyde | K₂CO₃ | DMF | 25 | 6 | 78 | >99:1 |

| Heptanal | K₂CO₃ | DMF | 25 | 6 | 75 | >99:1 |

Note: The data in this table is primarily derived from a visible-light photoredox-mediated Wittig reaction where the ylide is generated in situ from 4-bromobenzyl bromide and triphenylphosphine. This modern approach often leads to high E-selectivity.

Experimental Protocols

Two representative protocols are provided below. Protocol A describes a "classical" Wittig reaction using a strong base to pre-form the ylide. Protocol B details a modern, operationally simple visible-light photoredox-mediated approach.

Protocol A: Classical Wittig Reaction with Pre-formed Ylide

This protocol is a general procedure that can be adapted for various aldehydes.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Aldehyde of choice

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 equivalents).

-

Add anhydrous THF via syringe to form a suspension.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep orange or red indicates the formation of the ylide.

-

Stir the resulting ylide solution at 0 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C via a dropping funnel or syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with water and then brine.

-